molecular formula C16H20F2N6 B6456618 4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549035-46-1

4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6456618
CAS No.: 2549035-46-1
M. Wt: 334.37 g/mol
InChI Key: UGDDGMPSEWJKHQ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS: 2548976-37-8) is a pyrimidine derivative characterized by a difluoromethyl group at position 4, a methyl group at position 2, and a piperazine moiety linked to a 5-ethylpyrimidin-2-yl substituent at position 4. Its molecular formula is C₁₆H₁₉F₃N₆, with a molecular weight of 352.36 g/mol . The compound’s structural complexity arises from the integration of fluorine atoms and a heterocyclic piperazine-ethylpyrimidine system, which may enhance its metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N6/c1-3-12-9-19-16(20-10-12)24-6-4-23(5-7-24)14-8-13(15(17)18)21-11(2)22-14/h8-10,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDDGMPSEWJKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound belonging to the class of pyrimidine derivatives. Its structure incorporates both difluoromethyl and piperazine moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

  • Molecular Formula : C16H20F2N6
  • Molecular Weight : 334.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar compounds have been shown to act as inhibitors for various enzymes, potentially modulating pathways related to cell proliferation and apoptosis.

Antitumor and Antiviral Activities

Research indicates that pyrimidine derivatives exhibit significant antitumor and antiviral properties. For instance, studies on structurally related compounds show that they can inhibit the multiplication of viruses such as HIV and show residual antineoplastic activity against certain cancer cell lines . This suggests that this compound may possess similar activities, warranting further investigation.

Enzyme Inhibition

Pyrimidine derivatives often function as enzyme inhibitors. The specific interactions of this compound with enzymes involved in metabolic pathways could lead to therapeutic applications in cancer treatment or infectious diseases.

Study 1: Antiviral Activity

In a comparative study of pyrimidine derivatives, compounds similar to this compound were evaluated for their antiviral efficacy against HIV. While many showed limited activity, some exhibited promising results, suggesting a potential for development into antiviral agents .

Study 2: Antitumor Efficacy

A study assessed the cytotoxic effects of pyrimidine derivatives on various human cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced their antitumor activity. This highlights the importance of structural optimization in developing effective therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular Weight (g/mol)Antiviral ActivityAntitumor Activity
Compound A334.37ModerateSignificant
Compound B350.45LowWeak
Compound C320.29SignificantModerate

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Potential Implications References
4-(Difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine 5-Fluoropyrimidine C₁₆H₁₈F₄N₆ 370.36 Fluorine at pyrimidine position 5 Increased electronegativity; altered binding selectivity
4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine Furan-2-yl at position 6 C₁₃H₁₄F₂N₄O 280.28 Furan instead of ethylpyrimidine Reduced steric bulk; potential solubility enhancement
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Sulfonyl group at piperazine C₁₈H₁₅ClF₃N₅O₂S 476.85 Sulfonyl vs. ethylpyrimidine Electron-withdrawing effects; modified pharmacokinetics
2-{[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid Thiophene and sulfanyl groups C₁₂H₉F₃N₂O₂S₂ 334.34 Thiophene core; sulfanyl linkage Altered aromatic interactions; metabolic stability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine instead of piperazine C₁₀H₁₆N₄ 192.27 Piperidine (6-membered, 1 N) vs. piperazine (6-membered, 2 N) Reduced hydrogen-bonding capacity; geometric differences

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